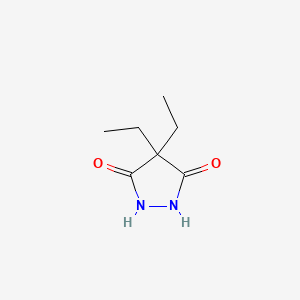
2,2'-(Propane-2,2-diyl)dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-2,2-diyl)dithiophene is an organic compound that belongs to the class of dithiophenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)dithiophene typically involves the Corey–Fuchs reaction followed by coupling reactions. The Corey–Fuchs reaction is used to convert aldehydes to terminal alkynes, which are then coupled with thiophene derivatives to form the desired dithiophene compound .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Propane-2,2-diyl)dithiophene are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-2,2-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .
Aplicaciones Científicas De Investigación
2,2’-(Propane-2,2-diyl)dithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: It serves as a building block for the synthesis of organic photovoltaic materials, contributing to the development of efficient solar cells.
Sensing: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Fluorescent Probes: It is used in the design of fluorescent probes for biological imaging and detection of explosives
Mecanismo De Acción
The mechanism by which 2,2’-(Propane-2,2-diyl)dithiophene exerts its effects is primarily related to its electronic properties. The compound can participate in π-conjugation, which enhances its ability to conduct electricity and interact with light. This π-conjugation allows the compound to act as an efficient charge carrier in electronic devices and as a light-absorbing material in photovoltaic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: A simpler dithiophene derivative with similar electronic properties but lacking the propane-2,2-diyl group.
Thieno[3,2-b]thiophene: Another sulfur-containing heterocycle with enhanced electronic properties due to its fused ring structure.
Uniqueness
2,2’-(Propane-2,2-diyl)dithiophene is unique due to the presence of the propane-2,2-diyl group, which can influence its electronic properties and reactivity. This structural feature can enhance the compound’s stability and its ability to participate in π-conjugation, making it a valuable building block for advanced materials in organic electronics and photovoltaics .
Propiedades
Número CAS |
2455-64-3 |
|---|---|
Fórmula molecular |
C11H12S2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
2-(2-thiophen-2-ylpropan-2-yl)thiophene |
InChI |
InChI=1S/C11H12S2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3 |
Clave InChI |
GLBZUEUNJBRBHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CS1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
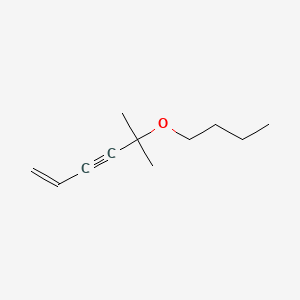

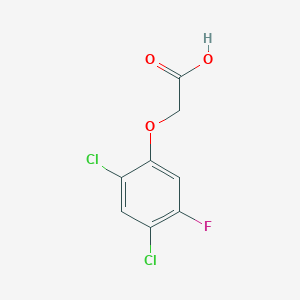

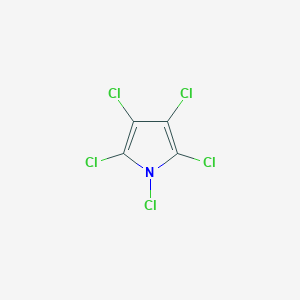
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
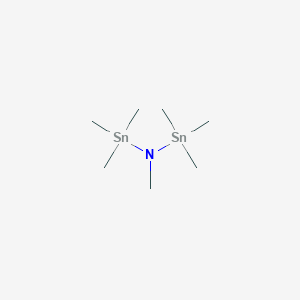

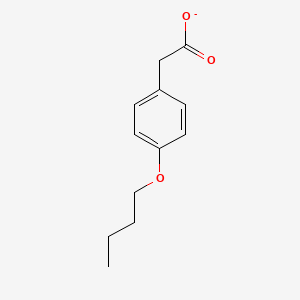
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)


